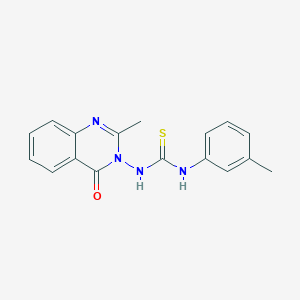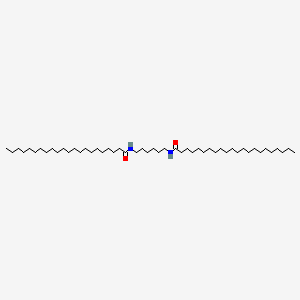
N,N'-(Hexane-1,6-diyl)didocosanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Hexane-1,6-diyl)didocosanamide: is a chemical compound known for its unique structure and properties. It is primarily used in various industrial applications due to its stability and effectiveness. This compound is also known by its trade name, Irganox 1098, and is widely used as an antioxidant in polymer stabilization, especially for polyamides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Hexane-1,6-diyl)didocosanamide involves the reaction of hexane-1,6-diamine with docosanoic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a catalyst to facilitate the amide bond formation.
Industrial Production Methods: In industrial settings, the production of N,N’-(Hexane-1,6-diyl)didocosanamide is carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials to the final product. The compound is then purified through various techniques such as crystallization or distillation to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-(Hexane-1,6-diyl)didocosanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives .
Applications De Recherche Scientifique
N,N’-(Hexane-1,6-diyl)didocosanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing and use.
Biology: The compound’s stability and non-toxic nature make it suitable for use in biological studies, particularly in the stabilization of biological samples.
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for potential therapeutic applications.
Mécanisme D'action
The mechanism by which N,N’-(Hexane-1,6-diyl)didocosanamide exerts its effects involves its ability to scavenge free radicals and prevent oxidative degradation. This antioxidant property is crucial in stabilizing polymers and preventing their breakdown. The compound interacts with free radicals, neutralizing them and thereby protecting the polymer matrix .
Comparaison Avec Des Composés Similaires
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another antioxidant used in polymer stabilization.
Hexane-1,6-diol: A related compound with different functional groups and applications.
Uniqueness: N,N’-(Hexane-1,6-diyl)didocosanamide is unique due to its specific structure, which provides excellent thermal stability and non-discoloring properties. This makes it particularly valuable in applications where long-term stability and appearance are critical .
Propriétés
Numéro CAS |
96548-58-2 |
|---|---|
Formule moléculaire |
C50H100N2O2 |
Poids moléculaire |
761.3 g/mol |
Nom IUPAC |
N-[6-(docosanoylamino)hexyl]docosanamide |
InChI |
InChI=1S/C50H100N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41-45-49(53)51-47-43-39-40-44-48-52-50(54)46-42-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3,(H,51,53)(H,52,54) |
Clé InChI |
NLYBLDAYIHAXCL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCCCCNC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


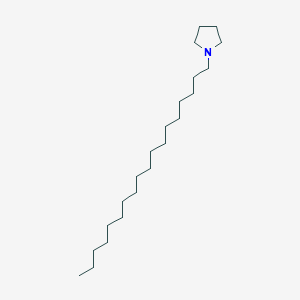

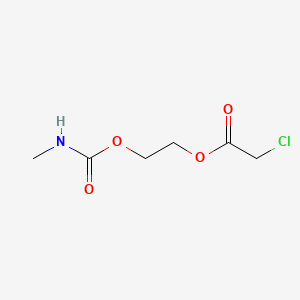

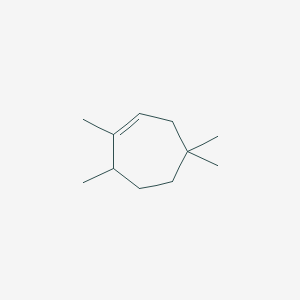
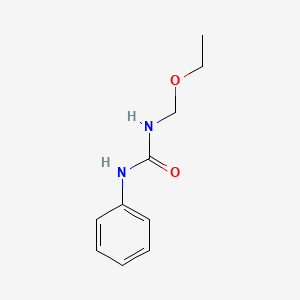
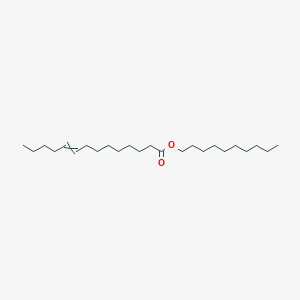
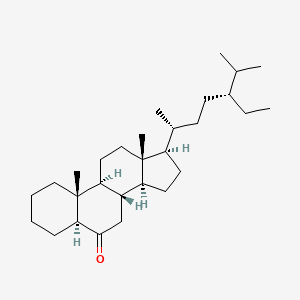
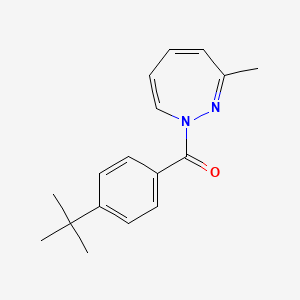
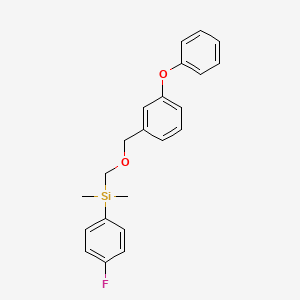
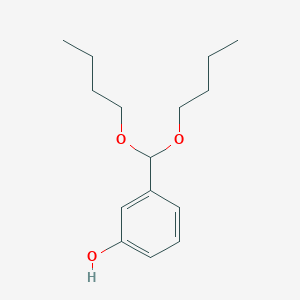
![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)
